(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-2-bicyclo[4.1.0]heptanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(5-10)3-1-2-6-4-7(6)8/h6-7,10H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILNOBYEHHNIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Bicyclo 4.1.0 Heptane Core
Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Formation
Cyclopropanation of a cyclohexene (B86901) precursor is the most direct approach to the bicyclo[4.1.0]heptane core. This can be achieved using zinc carbenoids, transition metal catalysis, or via the addition of dihalocarbenes.
The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis and is widely applied to form the bicyclo[4.1.0]heptane system, also known as norcarane (B1199111). wikipedia.org The classical approach involves the reaction of an alkene, such as cyclohexene, with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nih.govwikipedia.org This process generates an organozinc carbenoid intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which delivers a methylene (B1212753) group to the double bond in a concerted, stereospecific manner. nih.gov
Several modifications have enhanced the utility of this reaction. The Furukawa variant, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides improved reactivity and yields. nih.govwikipedia.org A significant feature of the Simmons-Smith reaction is its susceptibility to directing groups. Allylic alcohols, for instance, can chelate to the zinc reagent, directing the cyclopropanation to the syn-face of the double bond with high diastereoselectivity. wiley-vch.deharvard.edu This substrate-controlled stereodirection is a powerful tool in the synthesis of complex, functionalized bicyclo[4.1.0]heptanes.
For enantioselective syntheses, asymmetric variants have been developed. The Charette modification utilizes chiral dioxaborolane ligands, prepared from tartramides, which act as stoichiometric promoters to induce high levels of enantioselectivity in the cyclopropanation of allylic alcohols. harvard.educhemtube3d.com
| Substrate | Reagents | Catalyst/Promoter | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Cyclohexene | CH₂I₂, Zn-Cu couple | None | Bicyclo[4.1.0]heptane | ~50% | N/A | wikipedia.org |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | None (Substrate-directed) | syn-Cyclopropyl alcohol | High | High syn-selectivity | wiley-vch.de |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | Chiral Dioxaborolane | Enantioenriched cyclopropyl (B3062369) alcohol | Good | High ee | harvard.educhemtube3d.com |
Transition metals offer a powerful and versatile platform for catalyzing cyclopropanation reactions, often proceeding via metal carbene intermediates. mdpi.com A variety of metals, including rhodium, palladium, ruthenium, cobalt, and gold, have been successfully employed to construct the bicyclo[4.1.0]heptane framework. msu.ruresearchgate.netacs.orgnsf.gov
Gold(I) catalysis, in particular, has emerged as a mild and efficient method. Gold carbenes can be generated from precursors like propargylic esters, which then react with alkenes to form cyclopropanes. mdpi.com Alternatively, gold catalysts can promote the retro-Buchner reaction of cycloheptatrienes to generate gold carbenes that can be trapped by alkenes. acs.org
Other notable examples include:
Rhodium(II) catalysis , which is highly effective for the decomposition of diazo compounds to generate carbenes. The intramolecular Buchner reaction of diazoacetamides attached to an aromatic ring, catalyzed by complexes like dirhodium tetraacetate (Rh₂(OAc)₄), provides direct access to the bicyclo[4.1.0]heptadiene system. scribd.comnih.gov The use of chiral rhodium catalysts, such as Rh₂[(S)-PTTL]₄, can render this reaction enantioselective. nsf.gov
Palladium catalysis has been used for intramolecular coupling-cyclization reactions. For example, a 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione can react with β-styryl bromides in the presence of a palladium catalyst to yield substituted bicyclo[4.1.0]heptenes with high stereoselectivity. acs.org
Ruthenium catalysis enables tandem reactions, such as the reaction of enynes containing an amino acid moiety with diazo compounds, to produce functionalized bicyclo[4.1.0]heptane amino esters. msu.ru
| Catalyst System | Precursors | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Gold(I) Complexes | 1,6-Enynes / Propargylic Esters | Inter/Intramolecular Cyclopropanation | Mild conditions, unique reactivity. | mdpi.comacs.org |
| Rh₂(OAc)₄ / Chiral Rh(II) Complexes | Diazo compounds / Arenes | Buchner Reaction (Arene Cyclopropanation) | Access to bicyclo[4.1.0]heptadienes; can be enantioselective. | nsf.govnih.gov |
| Palladium(0) Complexes | Dienediones and Styryl Bromides | Intramolecular Coupling-Cyclization | Forms highly substituted, stereodefined products. | acs.org |
| Cobalt-PDI Complexes | Dihaloalkanes, Zn, Alkene | Simmons-Smith Type Reaction | High regioselectivity for less substituted alkenes. | researchgate.net |
A reliable two-step method for synthesizing the bicyclo[4.1.0]heptane core involves the initial addition of a dihalocarbene to cyclohexene, followed by reduction. Dichlorocarbene (:CCl₂) or dibromocarbene (:CBr₂) are typically generated in situ from chloroform (B151607) or bromoform, respectively, under basic conditions, often facilitated by phase-transfer catalysis. liverpool.ac.uk This cycloaddition reaction yields the corresponding 7,7-dihalobicyclo[4.1.0]heptane.
The subsequent transformation to the parent bicyclo[4.1.0]heptane requires the removal of the two halogen atoms. This reduction can be accomplished through various methods. For example, reaction with activated magnesium at low temperatures has been shown to reduce gem-dihalocyclopropanes. oup.com Another common method is catalytic hydrogenolysis, which can selectively remove the halogen atoms.
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic and bicyclic structures. The synthesis of the bicyclo[4.1.0]heptane backbone can be achieved by applying RCM to a suitably designed diene precursor that already contains a cyclopropane ring. This strategy allows for the construction of the six-membered ring onto a pre-existing three-membered ring. This approach has been particularly valuable in the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives, which serve as constrained amino acid analogues. researchgate.net The synthesis typically involves creating a diene tethered to a cyclopropane, which then undergoes RCM using a standard ruthenium catalyst (e.g., Grubbs' catalyst) to form the bicyclic core. thieme-connect.de
Rearrangement Reactions Leading to Bicyclo[4.1.0]heptane Frameworks
While many rearrangements involve the ring-opening of the bicyclo[4.1.0]heptane system, certain reactions strategically form this framework. researchgate.net The most notable example is the intramolecular Buchner reaction. nih.gov This reaction involves the transition metal-catalyzed decomposition of a diazo compound tethered to an aromatic ring. The resulting carbene adds to the arene, forming a bicyclo[4.1.0]heptatriene (a norcaradiene), which is in equilibrium with its cycloheptatriene (B165957) tautomer. nsf.govnih.gov
In a complex total synthesis, researchers accessed a bicyclo[4.1.0]heptane core through a dearomative Buchner cycloaddition of a diazoacetamide. nih.gov This strategy intentionally built up a complex intermediate that, after a subsequent strategic C-C bond cleavage (thermolysis), yielded the desired seven-membered ring of the final target. nih.gov This highlights a sophisticated approach where the bicyclo[4.1.0]heptane framework serves as a key, albeit transient, structural element.
Stereoselective Formation of the Bicyclo[4.1.0]heptane Scaffold
Achieving stereocontrol in the synthesis of the bicyclo[4.1.0]heptane scaffold is critical, especially for applications in medicinal chemistry where specific stereoisomers are required. As seen in the synthesis of carbocyclic nucleoside analogues, the bicyclo[4.1.0]heptane core can be heavily functionalized with multiple stereocenters. nih.govacs.org
Strategies for stereocontrol can be broadly categorized:
Substrate Control : As mentioned for the Simmons-Smith reaction, existing stereocenters on the substrate, particularly allylic hydroxyl groups, can direct the approach of the reagent to one face of the molecule, leading to high diastereoselectivity. wiley-vch.de
Catalyst Control : The use of chiral catalysts is a premier strategy for enantioselective synthesis. Chiral rhodium(II) catalysts in Buchner reactions nsf.gov and chiral gold(I) complexes in cyclopropanations from propargylic esters are prime examples. mdpi.com Asymmetric transfer hydrogenation using chiral ruthenium catalysts can be used to prepare enantiopure cyclohexenone precursors, setting the stereochemistry early in a synthetic sequence. mdpi.com
Multi-step Stereocontrolled Synthesis : In the synthesis of complex targets like (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol precursors, stereochemistry is built up over several steps. An elegant synthesis of functionalized bicyclo[4.1.0]heptane nucleoside analogues demonstrates this approach. nih.govacs.org Starting from an enantiopure bicyclo[4.1.0]heptane alcohol, a sequence of highly diastereoselective reactions, including allylic oxidation and hydroboration, was used to install hydroxyl and hydroxymethyl groups with precise stereochemical control. nih.govacs.org An azide (B81097) intermediate was then reduced to the corresponding amine, showcasing a viable pathway to amino alcohol-substituted bicyclo[4.1.0]heptane systems. acs.org
Installation and Transformation of the Amino Group
Strategies for Carbon-Nitrogen Bond Formation on Bicyclo[4.1.0]heptane Scaffolds
The construction of the C-N bond on the bicyclo[4.1.0]heptane skeleton can be accomplished through several reliable methods. These include the addition of nitrogen nucleophiles to activated intermediates, the reduction of nitrogen-containing functional groups, and specific amination reactions.
Nucleophilic Addition of Nitrogen-Containing Reagents to Activated Intermediates
One effective strategy involves the ring-opening of activated intermediates, such as epoxides (oxiranes), derived from the bicyclo[4.1.0]heptane structure. The strained epoxide ring is susceptible to nucleophilic attack by nitrogen-containing reagents. This approach allows for the introduction of an amino group precursor, which can then be converted to the final amine.
For example, the epoxide of a bicyclo[4.1.0]heptane derivative can be opened by an azide (B81097) ion (N₃⁻). The resulting azido (B1232118) alcohol can then be reduced to form the corresponding amino alcohol. masterorganicchemistry.com This method is advantageous as it often proceeds with high regioselectivity and stereoselectivity, governed by the SN2 reaction mechanism. The nucleophile typically attacks the less sterically hindered carbon of the epoxide, leading to a predictable substitution pattern.
Reduction of Nitrogen-Oxygen or Nitrogen-Nitrogen Bonds (e.g., Azides, Nitro Groups, Hydroxylamines, Oximes)
The reduction of various nitrogen-containing functional groups is a widely used and dependable method for synthesizing primary amines on the bicyclo[4.1.0]heptane scaffold.
Azides : Organic azides are excellent precursors to primary amines. masterorganicchemistry.com They can be introduced onto the bicyclo[4.1.0]heptane skeleton via nucleophilic substitution or through reactions like the Mitsunobu reaction. Subsequent reduction, commonly achieved with reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst), efficiently converts the azide to an amine with the liberation of nitrogen gas. masterorganicchemistry.comorganic-chemistry.org This two-step process of azidation followed by reduction is a robust route for amine synthesis. nih.govacs.org
Nitro Groups : While less common for this specific scaffold in the reviewed literature, the reduction of nitro compounds is a classic transformation for amine synthesis. scispace.comunimi.it Reagents such as metals in acidic media (e.g., Sn, HCl) or catalytic hydrogenation can be employed. scispace.com The chemoselectivity of these reductions is a key consideration, especially in the presence of other reducible functional groups. jsynthchem.com
Oximes : The reduction of oximes, formed from the reaction of a ketone on the bicyclo[4.1.0]heptane ring with hydroxylamine, provides another pathway to amines. Reagents like lithium aluminum hydride (LiAlH₄) or sodium dihydrobis-(2-methoxyethoxy)aluminate can reduce oximes. researchgate.netcdnsciencepub.com Depending on the reaction conditions and the structure of the oxime, this reduction can sometimes yield aziridines as byproducts alongside the desired primary amines. researchgate.netcdnsciencepub.com
| Precursor Functional Group | Common Reducing Agents | Product |
| Azide (-N₃) | LiAlH₄, H₂/Pd-C, PPh₃/H₂O (Staudinger) | Primary Amine (-NH₂) |
| Nitro (-NO₂) | H₂/Catalyst (Pd, Pt, Ni), Fe/HCl, Sn/HCl | Primary Amine (-NH₂) |
| Oxime (=N-OH) | LiAlH₄, NaBH₃CN | Primary Amine (-NH₂) |
Amination Reactions (e.g., Mitsunobu Reaction with Azides)
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into various functional groups, including an azide, with inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction is particularly useful for installing an amino group precursor onto a chiral bicyclo[4.1.0]heptane alcohol. nih.gov
The reaction typically involves the alcohol, a nitrogen nucleophile like hydrazoic acid (HN₃) or its synthetic equivalents like diphenylphosphoryl azide (DPPA), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net The alcohol is activated by the phosphine (B1218219) and azodicarboxylate, forming a good leaving group that is subsequently displaced by the azide nucleophile in an Sₙ2 reaction. organic-chemistry.org The resulting azide can then be reduced to the primary amine as described previously. masterorganicchemistry.com This method provides excellent stereochemical control, making it valuable in asymmetric synthesis. nih.gov
Regioselective Introduction of the Amino Moiety
Regioselectivity, or the control over the position of the newly introduced amino group, is a critical aspect of synthesizing specifically substituted bicyclo[4.1.0]heptane derivatives.
In the context of epoxide ring-opening, the regioselectivity is dictated by the substitution pattern of the bicyclic system. Under neutral or basic conditions, the nitrogen nucleophile will typically attack the less sterically hindered carbon atom of the epoxide ring, a hallmark of the Sₙ2 mechanism. For a 7-oxabicyclo[4.1.0]heptane system (cyclohexene oxide), attack at C1 or C6 would be influenced by substituents on the cyclohexane (B81311) ring.
In syntheses starting from a ketone, the position of the amino group is predetermined by the location of the carbonyl group, which is converted into an oxime and subsequently reduced. researchgate.net Therefore, the synthesis of the initial keto-bicyclo[4.1.0]heptane derivative is the key regiochemistry-determining step.
Stereochemical Control in Amino Group Installation
Controlling the stereochemistry at the carbon atom bearing the new amino group is often essential, particularly for biologically active molecules.
Diastereoselective Approaches
Diastereoselectivity can be achieved when a new stereocenter is created in a molecule that already contains one or more stereocenters. The existing chiral centers can influence the trajectory of the incoming reagent, leading to a preferential formation of one diastereomer over another.
Substrate-Controlled Reactions : In the hydroboration-oxidation of an allylic alcohol on a bicyclo[4.1.0]heptane scaffold, the existing hydroxyl group can direct the borane (B79455) reagent to one face of the double bond, leading to a highly diastereoselective installation of a new hydroxyl group. nih.govacs.org This new alcohol can then be converted to an amine with stereochemical control using methods like the Mitsunobu reaction.
Reagent-Controlled Reactions : The reduction of a prochiral ketone on the bicyclo[4.1.0]heptane ring using chiral reducing agents can produce a specific stereoisomer of the corresponding alcohol. For instance, asymmetric transfer hydrogenation using chiral ruthenium catalysts has been employed to create chiral hydroxy-cyclohexanone derivatives, which are precursors to bicyclo[4.1.0]heptane systems. mdpi.com
Mitsunobu Reaction : As mentioned, the Mitsunobu reaction proceeds with a clean inversion of configuration at the stereocenter of the alcohol. organic-chemistry.orgnih.gov If a single enantiomer of a bicyclo[4.1.0]heptanyl methanol (B129727) is used as the starting material, the reaction with an azide source will produce the corresponding azide with the opposite stereochemistry in a highly predictable manner. This azide can then be reduced to the amine, preserving the newly established stereocenter. researchgate.net
A summary of stereoselective strategies is presented below:
| Method | Stereochemical Outcome | Key Feature |
| Mitsunobu Reaction | Inversion of configuration | Sₙ2 displacement of an activated alcohol |
| Asymmetric Hydrogenation | Creation of a specific enantiomer/diastereomer | Use of chiral catalysts (e.g., Ru-BINAP) |
| Substrate-Controlled Addition | Formation of a preferred diastereomer | Existing stereocenters direct the reaction |
Enantioselective Approaches to (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol
The synthesis of enantiomerically pure this compound, a chiral bicyclic amino alcohol, necessitates sophisticated stereoselective strategies to control the configuration of its multiple stereocenters. Research in this area has largely focused on the stereocontrolled synthesis of the bicyclo[4.1.0]heptane core, followed by the introduction of the amino and hydroxymethyl functionalities. Key methodologies include the use of chiral auxiliaries, asymmetric catalysis, and the reduction of stereodefined azide precursors.
A prevalent and effective strategy for the enantioselective installation of the amino group at the C2 position of the bicyclo[4.1.0]heptane skeleton involves the reduction of a stereochemically well-defined azide intermediate. This approach allows for the secure introduction of the nitrogen functionality late in the synthetic sequence, leveraging the robust and stereospecific nature of azide reduction. The synthesis of the chiral azide precursor itself is a critical step where the stereochemistry of the molecule is established.
In the context of synthesizing related bicyclo[4.1.0]heptane-based nucleoside analogues, a highly regio- and stereoselective synthetic pathway has been established for the construction of a functionalized bicyclo[4.1.0]heptyl azide intermediate. total-synthesis.combeilstein-journals.org This methodology often commences from a readily available starting material, such as 1,4-cyclohexanedione (B43130), and employs key asymmetric transformations to build the chiral scaffold. total-synthesis.combeilstein-journals.org
Key Stereochemistry-Defining Reactions:
Diastereoselective Allylic Oxidation: This reaction is crucial for introducing a hydroxyl group at an allylic position with a high degree of stereocontrol, setting up a key stereocenter in the cyclohexane ring.
Diastereoselective Hydroboration: Following the introduction of an exocyclic methylene (B1212753) group, a diastereoselective hydroboration-oxidation sequence can be employed to install the hydroxymethyl group with the desired stereochemistry. The stereochemical outcome is directed by the existing chiral centers within the bicyclic framework.
Once the enantiomerically enriched bicyclic azide with the desired stereochemistry is obtained, the amino group is unmasked through reduction. This transformation is typically achieved with high fidelity, preserving the stereochemical integrity of the molecule.
Commonly Employed Azide Reduction Methods:
| Reagent/Method | Description | Reference |
| Catalytic Hydrogenation | A widely used method employing catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. It is generally a clean and efficient method. | organic-chemistry.org |
| Staudinger Reaction | This reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide, which is then hydrolyzed to the amine. | organic-chemistry.org |
| Lithium Aluminium Hydride (LiAlH4) | A powerful reducing agent capable of reducing azides to amines. Care must be taken due to its high reactivity. | organic-chemistry.org |
While the use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful tool in asymmetric synthesis for controlling alkylation and acylation reactions, their specific application in the direct asymmetric synthesis of this compound is not extensively documented in readily available literature. wuxibiology.com Similarly, enzymatic resolution, a technique that utilizes enzymes to selectively react with one enantiomer of a racemic mixture, represents a potential but less explored avenue for obtaining enantiopure bicyclo[4.1.0]heptane-based amino alcohols.
Installation and Transformation of the Methanol Hydroxymethyl Group
Hydroxylation Reactions on Bicyclo[4.1.0]heptane Systems
Direct hydroxylation of the bicyclo[4.1.0]heptane (also known as norcarane) system offers a direct route to alcohol derivatives. This approach involves the selective activation and oxidation of an unactivated C-H bond, a challenging yet powerful transformation in organic synthesis.
Dioxiranes: Powerful oxidizing agents such as dioxiranes have been shown to effectively hydroxylate C-H bonds in bicyclic systems. Studies using 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) on bicyclo[n.1.0]alkanes, including the bicyclo[4.1.0]heptane motif, have demonstrated diastereoselective formation of alcohols resulting from C2–H bond hydroxylation. semanticscholar.orgacs.org The mechanism of this oxidation is complex; computational studies suggest that the Walsh orbitals of the cyclopropane (B1198618) ring interact hyperconjugatively with the σ* orbitals of the adjacent C2–H bonds, activating them toward hydrogen atom transfer (HAT) to the dioxirane (B86890). semanticscholar.orgresearchgate.net
In the case of substituted systems like 1-methylbicyclo[4.1.0]heptane, oxidation with ETFDO yields not only the expected hydroxylated products at the activated C2 and C5 positions but also rearranged products. semanticscholar.orgresearchgate.net The detection of these rearranged products provides clear evidence for the involvement of cationic intermediates, indicating that electron transfer (ET) pathways can operate in parallel with the traditional HAT mechanism in dioxirane-mediated C–H oxidations. semanticscholar.orgacs.orgresearchgate.net The reactivity and selectivity of the dioxirane can be tuned; for instance, methyl(trifluoromethyl)dioxirane (B1250162) is noted for its high reactivity, enabling the oxidation of even relatively unactivated C-H bonds. nih.gov
Cytochrome P450 Mimics: Cytochrome P450 enzymes are nature's catalysts for the selective hydroxylation of unactivated C-H bonds. nih.govrsc.org These enzymes utilize a heme (iron porphyrin) active site to perform oxidations. nih.gov Synthetic mimics of cytochrome P450, often based on manganese or iron porphyrins, have been developed to replicate this reactivity. nih.gov These catalysts can achieve regio- and stereoselective hydroxylation of various substrates, including complex steroid frameworks. nih.gov
In the context of the bicyclo[4.1.0]heptane system, studies on the oxidation of norcarane (B1199111) by various cytochrome P450 enzymes and related diiron-containing enzymes have been conducted. acs.org These enzymatic systems can oxidize the bicyclic core, although the product profiles can be complex, including various ketones and alcohols. acs.org Artificial systems, such as manganese porphyrins coupled with cyclodextrin (B1172386) groups for substrate binding, have demonstrated the ability to hydroxylate specific unactivated carbon atoms with turnovers and rates comparable to natural enzymes, highlighting the potential for applying such mimics to the bicyclo[4.1.0]heptane framework. nih.gov
| Oxidizing System | Substrate Example | Key Findings | Reference(s) |
| 3-Ethyl-3-(trifluoromethyl)dioxirane (ETFDO) | Bicyclo[4.1.0]alkanes | Diastereoselective C2–H bond hydroxylation. Evidence for both HAT and ET mechanisms. | researchgate.net, semanticscholar.org, acs.org |
| Methyl(trifluoromethyl)dioxirane | Polycyclic Alkanes | High reactivity; cyclopropyl (B3062369) group can activate adjacent C-H bonds. | nih.gov |
| Cytochrome P450 Enzymes | Norcarane (Bicyclo[4.1.0]heptane) | Catalyzes oxidation to various products including alcohols and ketones. | acs.org |
| Artificial P450 Mimic (Mn-porphyrin) | Steroid Derivatives | Regio- and stereoselective hydroxylation of unactivated C-H bonds. | nih.gov |
Achieving stereocontrol during the introduction of a hydroxyl group is critical for synthesizing enantiomerically pure target molecules. In the synthesis of complex nucleoside analogues built on a bicyclo[4.1.0]heptane template, highly diastereoselective oxidation reactions have been employed. nih.govacs.orgresearchgate.net
Key strategies include:
Allylic Oxidation: The introduction of a double bond into the bicyclo[4.1.0]heptane system allows for subsequent stereocontrolled allylic oxidation to install a hydroxyl group at a specific position and with a defined stereochemistry. nih.govacs.org
Hydroboration-Oxidation: This two-step process is a powerful method for the anti-Markovnikov hydration of alkenes. In the context of bicyclo[4.1.0]heptene derivatives, reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been used to achieve highly diastereoselective hydroboration, followed by oxidation (e.g., with H₂O₂ and NaOH) to yield the corresponding alcohol with excellent stereocontrol. nih.govacs.org
Research has shown that within the bicyclo[4.1.0]heptane structure, selective hydroxylation can occur at the α-C–H bond that is cis to the fused cyclopropane ring, indicating a significant directing effect from the bicyclic framework itself. semanticscholar.orgacs.org This inherent facial selectivity is a key factor in designing synthetic routes that require precise stereochemical outcomes.
Reduction of Carbonyl or Carboxylic Acid Derivatives to Alcohols
A common and reliable method for installing a hydroxymethyl group involves the reduction of a pre-existing carbonyl or carboxyl functional group. This approach leverages the well-established reactivity of aldehydes, ketones, and carboxylic acid derivatives.
The ketone group of bicyclo[4.1.0]heptan-3-one, for example, can be reduced to form the corresponding secondary alcohol. smolecule.com Similarly, a bicyclo[4.1.0]heptane-3-carbaldehyde can be readily reduced to yield the primary alcohol, (bicyclo[4.1.0]heptan-3-yl)methanol. smolecule.com Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for these transformations, with the choice of reagent depending on the presence of other functional groups in the molecule. This strategy was integral in a synthetic approach that began with 1,4-cyclohexanedione (B43130) and involved a reduction step to afford a key bicyclo[4.1.0]heptane alcohol intermediate. nih.govuab.cat
Grignard or Organolithium Additions Followed by Workup
Carbon-carbon bond formation using organometallic reagents provides another versatile route to the target hydroxymethyl group. This can be achieved by reacting a bicyclo[4.1.0]heptane-based organometallic species with an electrophile or by adding an organometallic reagent to a carbonyl group on the bicyclic scaffold.
For instance, a Grignard reagent or an organolithium compound derived from a halogenated bicyclo[4.1.0]heptane could react with formaldehyde (B43269) to introduce the -CH₂OH group directly. While specific examples for this exact transformation are not prevalent in the reviewed literature, the use of Grignard and organolithium reagents in the context of bicyclo[4.1.0]heptane chemistry is established. For example, Grignard reagents have been condensed with cyclohexanone (B45756) in synthetic routes leading to bicyclo[4.1.0]heptane derivatives. asianpubs.org Furthermore, the reaction of 7,7-dibromobicyclo[4.1.0]heptane with Grignard reagents has been studied, demonstrating the compatibility of these organometallic species with the bicyclic core. researchgate.net
Protecting Group Strategies for the Hydroxyl Functionality
In multi-step syntheses involving the (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol core, the hydroxyl group often requires temporary protection to prevent it from interfering with subsequent chemical transformations. jocpr.com The choice of protecting group is crucial and depends on its stability to the reaction conditions used in other steps and the ease of its selective removal. jocpr.com
Several protecting groups have been successfully employed for hydroxyl functionalities on the bicyclo[4.1.0]heptane scaffold:
Benzyl (B1604629) (Bn) Ether: Formed under standard conditions (e.g., NaH, benzyl bromide), the benzyl ether is a robust protecting group, stable to a wide range of acidic, basic, and redox conditions. acs.org It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). acs.orgtdx.cat
Benzoyl (Bz) Ester: Benzoyl groups can be installed using benzoyl chloride. acs.org They are stable to acidic conditions but can be readily cleaved under basic conditions, such as with an ammonia (B1221849) solution in methanol (B129727). acs.org
Silyl (B83357) Ethers: Groups like the tert-butyldimethylsilyl (TBS) ether are commonly used. They are installed using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. tdx.cat Silyl ethers are known for their stability and can be selectively removed, often under fluoride-mediated conditions (e.g., TBAF), without affecting other functional groups.
| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Reference(s) |
| Benzyl | Bn | NaH, Benzyl Bromide | H₂, Pd/C | acs.org, tdx.cat |
| Benzoyl | Bz | Benzoyl Chloride | NH₃ in MeOH | acs.org |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | tdx.cat |
Integrated Asymmetric Synthesis of 2 Amino 2 Bicyclo 4.1.0 Heptanyl Methanol and Its Analogues
Convergent and Linear Synthetic Strategies
The construction of complex molecules like (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol can be approached through either linear or convergent strategies.
| Strategy Type | Description | Advantages | Disadvantages |
| Linear | Step-by-step assembly of the molecule from a single starting material. | Straightforward planning. | Often results in low overall yields for long sequences. |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields, greater efficiency. | Requires more complex planning and fragment coupling reactions. |
| Divergent | A common intermediate is transformed into a variety of different products. | Efficient for creating libraries of analogues. | The initial synthesis of the common intermediate can be lengthy. researchgate.netresearchgate.net |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach elegantly transfers the inherent chirality of the starting material to the final product, avoiding the need for a separate resolution step or an asymmetric catalyst.
Several approaches to the synthesis of bicyclo[4.1.0]heptane derivatives leverage the chiral pool. For instance, the stereoselective synthesis of polysubstituted piperazines and their cyclopropane-containing analogues, 2,5-diaza-bicyclo[4.1.0]heptanes, has been achieved using natural amino acids as the chiral starting materials. nih.gov Another prominent example is the synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, which starts from 1,4-cyclohexanedione (B43130). nih.govacs.org The known enantiomerically pure bicyclo[4.1.0]heptane alcohol was identified as a suitable starting material for the synthesis of a pivotal azide (B81097) intermediate, which was then elaborated into the final target compounds. nih.govacs.org
Asymmetric Catalysis in Bicyclo[4.1.0]heptane Functionalization
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, offering an efficient alternative to chiral pool synthesis or resolution methods. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
The formation of the cyclopropane (B1198618) ring is a key step in the synthesis of the bicyclo[4.1.0]heptane core. Enantioselective cyclopropanation reactions establish the stereochemistry of the fused ring system.
A classic method for cyclopropanation is the Simmons-Smith reaction, which can be rendered diastereoselective. nih.govbohrium.com More advanced catalytic methods have also been developed. For example, gold(I)-catalyzed asymmetric cycloisomerization of heteroatom-tethered 1,6-enynes provides a route to functionalized bicyclo[4.1.0]heptene derivatives. nih.gov Using a chiral cationic Au(I) catalyst, excellent enantiomeric excesses ranging from 90-98% have been achieved under mild conditions. nih.gov Another strategy involves the desymmetrization of meso-bicyclo[4.1.0]heptane derivatives. thieme-connect.combohrium.comthieme-connect.com A ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones has been accomplished through a formal C(sp²)-H alkylation, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, generating products with up to 97:3 enantiomeric ratio. thieme-connect.comthieme-connect.com
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| Chiral Cationic Au(I) | Cycloisomerization | Heteroatom tethered 1,6-enynes | 90-98% ee nih.gov |
| Dihydroquinine-derived aminosquaramide | Desymmetrization via C(sp²)-H alkylation | meso-Cyclopropane-fused cyclohexene-1,4-diones | up to 97:3 er thieme-connect.comthieme-connect.com |
| Ir(I) with chiral silver phosphate | Carbocyclization | 1,6-enynes | up to 93% ee researchgate.net |
Asymmetric reduction of a prochiral ketone or olefin within a precursor molecule is a common and effective strategy for introducing chirality. Asymmetric transfer hydrogenation (ATH) is a particularly useful technique that employs a hydrogen donor (like isopropanol (B130326) or formic acid) in the presence of a chiral transition metal catalyst.
This method has been successfully applied to the synthesis of bicyclo[4.1.0]heptane scaffolds. mdpi.comsemanticscholar.org The enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives was achieved via ATH of 1,4-cyclohexanedione monoethylene ketal using bifunctional ruthenium catalysts. mdpi.comsemanticscholar.org These chiral cyclohexenones serve as versatile intermediates that can be converted stereoselectively into cyclopropyl-fused cyclohexane (B81311) nucleosides. mdpi.com The choice of the enantiomer of the catalyst, for example (R,R)- or (S,S)-versions of a Noyori-type catalyst, allows for access to either enantiomer of the desired product with high enantioselectivity. mdpi.com
Diastereoselective Control in Multi-Step Sequences
For molecules with multiple stereocenters, such as this compound analogues, controlling the relative stereochemistry between these centers (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control is often achieved by substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.
In the synthesis of functionalized bicyclo[4.1.0]heptanes, key steps such as allylic oxidation and hydroboration reactions have been shown to proceed with high diastereoselectivity. nih.govacs.org These reactions were crucial in a highly regio- and stereoselective synthetic approach for the modular construction of a functionalized bicyclo[4.1.0]heptyl azide intermediate, which served as a precursor for carbocyclic nucleosides with five chiral centers. nih.govacs.org The diastereoselective synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes has also been demonstrated through a palladium-catalyzed intramolecular coupling-cyclization process. acs.org Furthermore, the Simmons-Smith reaction on enantiomerically enriched dihydro-2H-pyrazines has been used for the diastereoselective synthesis of cyclopropane-containing 2,5-diaza-bicyclo[4.1.0]heptanes. nih.gov
Modular Synthesis of Functionalized Bicyclo[4.1.0]heptyl Intermediates
A modular or building block approach to synthesis provides flexibility and efficiency, allowing for the creation of a diverse range of analogues from a common set of intermediates. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
The synthesis of conformationally locked carbocyclic nucleosides exemplifies this approach, where a highly regio- and stereoselective synthetic route was established for the modular construction of a functionalized bicyclo[4.1.0]heptyl azide intermediate. nih.govacs.org This key intermediate was then used to assemble different nucleobases and functionalized 1,2,3-triazoles. nih.gov Similarly, a divergent strategy has been employed to produce a variety of 6-functionalized azabicyclo[4.1.0]heptane derivatives from a common precursor. researchgate.net The development of efficient routes to versatile building blocks, such as optically active γ-substituted cycloalkenones, is also of considerable interest as they serve as precursors for bicyclo[4.1.0]heptane scaffolds. mdpi.comsemanticscholar.org These modular strategies facilitate the systematic exploration of chemical space around the bicyclo[4.1.0]heptane core. chemrxiv.org
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Pathways of Bicyclo[4.1.0]heptane Ring Transformations
The inherent strain in the bicyclo[4.1.0]heptane ring system makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can proceed through radical, cationic, or other mechanisms, leading to a diverse array of products.
The presence of a cyclopropane (B1198618) ring adjacent to a potential radical center, as could be generated from the hydroxymethyl group in (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol, sets the stage for rapid ring-opening reactions. The cyclopropylcarbinyl radical is a well-studied intermediate that readily rearranges to the homoallylic radical. This process serves as a "radical clock" to probe the lifetime of radical intermediates in various reactions.
In the context of the title compound, a radical generated at the carbinol carbon would be a substituted cyclopropylcarbinyl radical. The rate and regioselectivity of the ring opening would be influenced by the substituents on the cyclopropane ring. Theoretical studies on related systems have shown that the energy barrier for the ring opening of the cyclopropylcarbinyl radical is relatively low, making this a facile process. The regioselectivity of the cleavage of the cyclopropane ring is governed by the stability of the resulting radical.
Table 1: Factors Influencing Radical Ring Opening of Cyclopropylcarbinyl Systems
| Factor | Influence on Reaction |
|---|---|
| Substituent Effects | Electron-donating groups on the cyclopropane ring can influence the regioselectivity of ring opening by stabilizing the resulting radical. |
| Stereoelectronics | The orientation of the radical p-orbital with respect to the cyclopropane bonds is crucial for efficient overlap and subsequent cleavage. |
| Reaction Conditions | The presence of radical initiators and the temperature can affect the rate of radical formation and subsequent rearrangement. |
The bicyclo[4.1.0]heptane skeleton can also undergo rearrangements through cationic intermediates. msu.edu Protonation of the amino or hydroxyl group, or the formation of a carbocation at another position on the ring, can trigger skeletal rearrangements. These rearrangements are driven by the relief of ring strain and the formation of more stable carbocations.
For instance, the formation of a cationic center adjacent to the cyclopropane ring can lead to a Wagner-Meerwein type rearrangement, resulting in ring expansion or contraction. The migratory aptitude of different bonds within the bicyclic system will determine the product distribution. The stability of bicyclic carbocations is a key factor, with tertiary cations being more stable than secondary, which are in turn more stable than primary cations. msu.edu
Studies on related bicyclic systems have shown that the outcome of cationic rearrangements is highly dependent on the specific structure of the substrate and the reaction conditions. msu.edu
Ring expansion reactions of bicyclo[4.1.0]heptane derivatives provide a synthetic route to seven-membered rings. thieme-connect.de These transformations can be initiated by various reagents and proceed through different mechanistic pathways. For example, treatment of bicyclo[4.1.0]heptyl systems with samarium(II) iodide can induce ring expansion. thieme-connect.de
In the case of this compound, the presence of the amino and hydroxyl groups could influence the course of such ring expansions. For instance, deamination of 7-aminobicyclo[4.1.0]heptane with nitrous acid is known to lead to ring expansion. researchgate.net A similar reaction involving the amino group in the title compound could potentially lead to cycloheptane (B1346806) derivatives.
Enantioselectivity and Diastereoselectivity in Reaction Pathwaysnih.gov
The stereochemical outcome of reactions involving the bicyclo[4.1.0]heptane framework is of significant interest, particularly in the synthesis of enantiomerically pure compounds. The rigid, conformationally constrained nature of the bicyclic system plays a crucial role in determining the stereoselectivity of reactions.
Stereoelectronic effects are critical in controlling the reactivity and selectivity of reactions involving bicyclo[4.1.0]heptane systems. acs.org These effects arise from the specific spatial arrangement of orbitals and have a profound impact on transition state energies.
For example, in nucleophilic additions to carbonyl groups within a bicyclic system, the trajectory of the incoming nucleophile is often dictated by minimizing steric hindrance and maximizing orbital overlap with the π* orbital of the carbonyl group. In the synthesis of conformationally locked carbocyclic nucleosides based on a bicyclo[4.1.0]heptane template, highly diastereoselective reactions have been achieved, which are rationalized by considering the stereoelectronic control exerted by the bicyclic framework. nih.govacs.orgresearchgate.net
Table 2: Key Stereoelectronic Interactions in Bicyclo[4.1.0]heptane Systems
| Interaction | Description | Consequence |
|---|---|---|
| Hyperconjugation | Interaction of σ-bonds (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. | Can stabilize transition states and influence regioselectivity and stereoselectivity. acs.org |
| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent atoms. | The rigid bicyclic system can enforce specific conformations that minimize torsional strain, thereby directing the approach of reagents. |
| Anomeric Effect | The tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation. | While more commonly discussed in heterocycles, analogous effects can influence the conformation and reactivity of substituted bicyclo[4.1.0]heptanes. |
In catalyzed reactions, the interaction between the catalyst and the substrate is paramount in achieving high levels of enantioselectivity and diastereoselectivity. Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another.
In the context of synthesizing derivatives of this compound, the use of chiral catalysts would be essential for controlling the stereochemistry. For example, in asymmetric hydrogenations or oxidations, the catalyst can coordinate to one of the functional groups (amino or hydroxyl), directing the reagent to a specific face of the molecule. The development of catalytic asymmetric cyclization reactions has enabled the synthesis of bicyclic products with high enantiomeric ratios. stanford.edu The choice of metal, ligand, and reaction conditions are all critical factors in optimizing the stereochemical outcome.
Role of Transition Metal Catalysts in Mechanistic Cycles
Transition metal catalysts play a pivotal role in mediating a variety of transformations on the bicyclo[4.1.0]heptane skeleton. Catalytic systems involving rhodium, palladium, nickel, and cobalt have been developed for reactions such as cyclopropanation, ring-opening, ring expansion, and C-H bond functionalization. nih.govwikipedia.orgacs.orgacs.orgrsc.org
Rhodium carboxylate complexes, for instance, are common catalysts for the cyclopropanation of olefins with diazo compounds to form the bicyclo[4.1.0]heptane ring system. wikipedia.org The mechanistic cycle is generally understood to begin with the reaction of the diazo compound with the rhodium catalyst, leading to the expulsion of nitrogen gas and the formation of a metal carbene intermediate. wikipedia.org This electrophilic carbene then undergoes a concerted addition to an alkene, yielding the cyclopropane product while retaining the stereochemistry of the olefin. wikipedia.org
Palladium catalysts have been effectively used in intramolecular coupling-cyclization reactions to construct the bicyclo[4.1.0]heptene framework. acs.org A proposed catalytic cycle for this transformation begins with the oxidative addition of a palladium(0) species, such as Pd(PPh₃)₄, into a carbon-halogen bond of a vinyl halide. acs.org The resulting organopalladium(II) complex can then be converted to a cationic species. acs.org This cationic palladium(II) center coordinates to both an enolate and a nearby double bond of the substrate, facilitating an intramolecular attack of the enolate on the activated double bond. acs.org This step forms a bicyclic η¹-allylpalladium intermediate, which, upon reductive elimination, yields the final bicyclo[4.1.0]heptene product and regenerates the palladium(0) catalyst. acs.org
More recently, 3d transition metals like nickel and cobalt have been employed for the C(sp³)–H bond functionalization of related cyclic amides. rsc.org In a nickel-catalyzed β-C(sp³)–H arylation, the proposed cycle involves a Ni(II)/Ni(IV) pathway. rsc.org The process is initiated by the coordination of an amide directing group to the Ni(II) catalyst, followed by a base-assisted concerted metalation-deprotonation (CMD) step to form a nickel(II)-cyclometalated intermediate. rsc.org Subsequent oxidative addition of an aryl halide forms a high-valent Ni(IV) complex, which then undergoes reductive elimination to form the new C-C bond and regenerate the active catalyst. rsc.org
| Metal Catalyst | Reaction Type | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Palladium(0) | Intramolecular Coupling-Cyclization | Oxidative Addition, Chelation, Reductive Elimination | acs.org |
| Rhodium(I) | Ring Expansion | Oxidative Cyclization, C-C Bond Cleavage, Reductive Elimination | nih.gov |
| Rhodium(II) | Cyclopropanation | Metal Carbene Formation, Concerted Cycloaddition | wikipedia.orgnih.gov |
| Nickel(II) | C(sp³)–H Arylation | Concerted Metalation-Deprotonation (CMD), Oxidative Addition to Ni(IV), Reductive Elimination | rsc.org |
Carbene Chemistry and Insertion Mechanisms
Carbene chemistry provides a powerful tool for both the synthesis and functionalization of the bicyclo[4.1.0]heptane system. This includes intermolecular cycloadditions to form the three-membered ring and direct insertion of carbenes into existing C-H bonds.
A notable reaction is the insertion of dihalocarbenes (such as dichloro- or dibromocarbene) into C-H bonds adjacent to the cyclopropane ring of the bicyclo[4.1.0]heptane core. acs.orgnih.gov Mechanistic studies have revealed a significant regioselectivity in this process. The predominant products result from the insertion of the carbene into the endo C-H bonds at the carbon atoms alpha to the cyclopropane ring. acs.orgnih.govresearchgate.net This stereochemical preference is explained by the concept of maximum orbital overlap. acs.orgnih.gov The mechanism involves the favorable interaction between the Walsh orbitals of the strained cyclopropane ring and the σ* orbital of the adjacent endo C-H bonds, which activates these specific bonds toward carbene insertion. acs.orgnih.gov
Beyond C-H insertion, carbenes are fundamental to the construction of the bicyclo[4.1.0]heptane scaffold itself. As mentioned previously, transition-metal-catalyzed reactions of diazo compounds with cyclohexene (B86901) derivatives generate metal carbene intermediates that readily undergo cycloaddition. wikipedia.org Alternatively, photochemical methods can be employed. Intramolecular [2+1]-cycloadditions of nucleophilic siloxy carbenes, generated by visible light irradiation, can produce bicyclo[4.1.0]heptane structures without the need for a metal catalyst. nih.govscispace.com
| Carbene Type | Reaction | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Dihalocarbene (e.g., :CCl₂) | C-H Insertion | Preferential insertion into endo α-C-H bonds, guided by orbital overlap with cyclopropane Walsh orbitals. | acs.orgnih.gov |
| Metal-Carbene (e.g., Rh-carbene) | Cycloaddition | Generated from a diazo compound and a metal catalyst; undergoes concerted addition to an alkene. | wikipedia.org |
| Nucleophilic Siloxy Carbene | Intramolecular Cycloaddition | Generated photochemically by visible light; proceeds without a metal catalyst. | nih.govscispace.com |
Elucidation of Intermediates and Transition States
The elucidation of reactive intermediates and the characterization of transition states are crucial for a deep understanding of the reaction mechanisms involving the bicyclo[4.1.0]heptane system. These investigations often rely on a combination of computational studies (e.g., Density Functional Theory, DFT) and experimental evidence from product analysis.
Computational studies on the oxidation of bicyclo[n.1.0]alkanes have provided significant insights into C-H bond activation. acs.org These studies show that the σ* orbitals of the C-H bonds cis to the cyclopropane ring can engage in hyperconjugative interactions with the ring's Walsh orbitals. acs.org This interaction lowers the energy of the transition state for hydrogen atom abstraction (HAT), thereby activating these specific bonds. acs.org The detection of rearranged products in the oxidation of substituted bicyclo[4.1.0]heptanes provides unambiguous experimental evidence for the involvement of cationic intermediates in these reactions, which can arise from electron transfer (ET) pathways competing with direct HAT. acs.org Theoretical studies have also been applied to calculate the kinetics of ring-opening for radicals such as 1-bicyclo[4.1.0]-heptanylmethyl. dntb.gov.ua
In the context of enzymatic reactions, mechanistic studies on the ring cleavage of the related compound 1-aminocyclopropane-1-carboxylate (ACC) by ACC deaminase have identified key intermediates. nih.gov The proposed mechanism involves the formation of a stable gem-diamine intermediate and a subsequent quinonoid species poised for cyclopropane ring cleavage. nih.gov
For transition-metal-catalyzed reactions, the intermediates are typically organometallic complexes. As discussed in section 6.3, catalytic cycles for reactions on the bicyclo[4.1.0]heptane scaffold are proposed to proceed through intermediates such as:
Alkylidene metallacyclopentenes and metallacyclooctadienes in rhodium-catalyzed ring expansions. nih.gov
η¹-Allylpalladium complexes in palladium-catalyzed cyclizations. acs.org
Cyclometalated Nickel(II) and high-valent Nickel(IV) complexes in directed C-H functionalization reactions. rsc.org
These proposed intermediates are based on established principles of organometallic chemistry and are often supported by the isolation and characterization of analogous species in related systems.
| Intermediate/Transition State Type | Reaction Context | Method of Elucidation | Reference |
|---|---|---|---|
| Cationic Intermediate | Oxidation of bicyclo[4.1.0]heptane | Product analysis (detection of rearranged products) | acs.org |
| Hyperconjugatively Stabilized Transition State | C-H Bond Oxidation | DFT Computational Studies | acs.org |
| η¹-Allylpalladium Complex | Pd-catalyzed cyclization | Mechanistic Proposal based on Product Formation | acs.org |
| Nickel(II)-cyclometalated Complex | Ni-catalyzed C-H Arylation | Mechanistic Proposal | rsc.org |
| Gem-diamine Intermediate | Enzymatic ring cleavage of aminocyclopropane | Kinetic and Spectroscopic Studies | nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol, from its electron distribution to its conformational preferences.
Molecular Orbital Analysis (e.g., Walsh Orbitals of Cyclopropane)
The electronic structure of the bicyclo[4.1.0]heptane framework is heavily influenced by the unique bonding of the fused cyclopropane (B1198618) ring. The carbon-carbon bonds within the three-membered ring are not simple sigma (σ) bonds but are instead described by Walsh orbitals. These orbitals possess significant p-character and are bent, existing at higher energy levels than typical C-C σ bonds.
Computational studies on related bicyclo[n.1.0]alkane systems demonstrate that these high-energy Walsh orbitals can engage in significant hyperconjugative interactions with adjacent bonds. acs.orgresearchgate.net Specifically, the Walsh orbitals of the cyclopropane ring can overlap with the antibonding orbitals (σ) of neighboring C-H or C-C bonds. acs.org This interaction, often referred to as σ → σ hyperconjugation, leads to the delocalization of electron density, which can activate specific bonds towards chemical reactions. acs.orgresearchgate.net In the case of the bicyclo[4.1.0]heptane skeleton, computations show that the σ* orbitals of the C–H bonds at the alpha position (adjacent to the cyclopropane ring) interact with the Walsh orbitals. acs.org This interaction is stereoelectronically dependent, meaning its strength depends on the spatial orientation of the interacting orbitals. Such electronic effects are crucial for rationalizing the reactivity and selectivity observed in reactions involving this scaffold. acs.orgresearchgate.net The presence of the amino and hydroxymethyl groups at the C2 position would further modulate these electronic properties through their own inductive and steric effects.
Conformer Analysis and Energy Landscapes
The bicyclo[4.1.0]heptane system is a conformationally complex molecule. The six-membered ring can, in principle, adopt chair, boat, and twist-boat conformations, but the fusion to the rigid cyclopropane ring introduces significant conformational constraints and raises the energy barrier for ring inversion. Furthermore, the amino (-NH₂) and methanol (B129727) (-CH₂OH) substituents at the C2 position introduce additional degrees of freedom through rotation around the C-N and C-C bonds.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for different potential conformers, as specific experimental or computational results for this exact molecule are not available.
| Conformer | Description (Six-Membered Ring and Substituent Orientation) | Calculated Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1 | Chair, equatorial -CH₂OH, axial -NH₂ | 0.00 | Global Minimum |
| 2 | Chair, axial -CH₂OH, equatorial -NH₂ | 1.25 | Steric Interaction |
| 3 | Chair, equatorial -CH₂OH, axial -NH₂ (Rotamer) | 0.80 | Intramolecular H-bond |
| 4 | Twist-Boat | 5.50 | High Energy Conformer |
Computational Studies on Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states, reaction pathways, and the origins of selectivity.
Transition State Analysis and Reaction Pathways
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry and energy of these fleeting structures. For reactions involving the bicyclo[4.1.0]heptane scaffold, transition state analysis can reveal how the strained ring system participates in the reaction.
For instance, in studies of oxidation reactions on the bicyclo[4.1.0]heptane ring, computational analysis has been used to calculate the activation free energies (ΔΔG‡) for hydrogen atom abstraction from different positions. acs.org These calculations help to map out the most favorable reaction pathways. acs.org Similarly, mechanistic studies on aziridination-ring-opening cascades can computationally distinguish between stepwise pathways involving a discrete intermediate and concerted pathways that proceed through a single transition state. bris.ac.uk For a molecule like this compound, theoretical analysis could be applied to model its synthesis, such as the ring-opening of an epoxide precursor, or its subsequent functionalization, predicting the energetic feasibility of different proposed mechanisms.
Prediction of Regio- and Stereoselectivity
Many reactions can potentially yield multiple products (isomers). Computational chemistry can predict the regio- and stereoselectivity of a reaction by comparing the activation energies of the different transition states leading to each product. The pathway with the lowest energy barrier is expected to be the dominant one, leading to the major product.
This approach has been successfully applied to the bicyclo[4.1.0]heptane system. For example, calculations have shown that the preference for oxygenation at a C-H bond that is cis to the cyclopropane moiety over one that is trans can be explained by differences in the calculated activation free energies. acs.org This selectivity is often rooted in the stereoelectronic effects discussed earlier, where optimal orbital overlap in the transition state stabilizes one pathway over another. acs.orgresearchgate.net In the synthesis of functionalized bicyclo[4.1.0]heptane derivatives, the high regio- and stereoselectivity of key steps like allylic oxidation has been rationalized by analyzing the transition states of the proposed pericyclic reaction mechanisms. acs.org
Table 2: Illustrative Prediction of Stereoselectivity via Transition State Energy Calculation This table provides a hypothetical example of how computational data can be used to predict the stereochemical outcome of a generic nucleophilic addition to a related bicyclo[4.1.0]heptanone precursor.
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| Nucleophilic attack from endo face | TS-endo | 12.5 | ~95 : 5 (exo : endo product) |
| Nucleophilic attack from exo face | TS-exo | 10.7 |
Solvent Effects on Reaction Energetics
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. Computational studies can model these solvent effects to provide a more accurate picture of reaction energetics.
There are two primary approaches to modeling solvation. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation, which can account for specific interactions like hydrogen bonding. Theoretical studies have shown that reaction rates can change significantly when moving between solvents of different polarities, and computational models can reproduce these trends. researchgate.net For reactions involving charged or highly polar species, such as those that could be formed from this compound, accurately accounting for solvent effects is critical for calculating meaningful energy profiles and predicting reaction outcomes. unige.ch
Prediction of Spectroscopic Signatures
The theoretical prediction of spectroscopic signatures for this compound provides a powerful tool for its structural elucidation and characterization, complementing experimental data. Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are based on calculating the electronic structure and vibrational frequencies of the molecule in a simulated environment.
For this compound, ¹H and ¹³C NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, methods like GIAO (Gauge-Independent Atomic Orbital) are commonly employed for NMR predictions. nih.gov The predicted chemical shifts for the unique protons and carbons in the bicyclo[4.1.0]heptane framework, as well as for the aminomethanol (B12090428) substituent, would provide a theoretical spectrum that can be compared with experimental findings.
Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of different bonds within the molecule, such as O-H, N-H, C-H, C-N, and C-O bonds. The predicted spectrum would show characteristic absorption bands for the functional groups present in this compound. For example, the stretching vibrations of the amino and hydroxyl groups would be expected in the range of 3200-3600 cm⁻¹. nih.gov
Below are tables representing the kind of data that would be generated from such computational predictions for this compound.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C1 | 55 - 65 | - | - |
| C2 | 60 - 70 | Amino Group Protons | 2.5 - 3.5 |
| C3 | 25 - 35 | H3α, H3β | 1.2 - 2.0 |
| C4 | 20 - 30 | H4α, H4β | 1.0 - 1.8 |
| C5 | 25 - 35 | H5α, H5β | 1.2 - 2.0 |
| C6 | 30 - 40 | H6 | 0.8 - 1.5 |
| C7 (CH₂) | 15 - 25 | H7α, H7β | 0.5 - 1.2 |
| C8 (CH₂OH) | 65 - 75 | Methanol Protons | 3.4 - 4.0 |
| Hydroxyl Proton | - | - | 1.5 - 2.5 |
Note: The chemical shift values are hypothetical and represent a plausible range based on computational predictions for similar structures.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H (Amine) | Bending | 1580 - 1650 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| C-N (Amine) | Stretching | 1020 - 1250 |
Note: These are characteristic frequency ranges and the exact values would be determined through computational calculations.
Ligand-Protein Interaction Modeling (e.g., Computational Docking for Analogues)
Computational docking is a key technique in molecular modeling used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is invaluable for understanding the potential biological activity of analogues of this compound by modeling their interactions with protein targets. Such studies can guide the design of new derivatives with improved affinity and selectivity. researchgate.net
The process involves generating a three-dimensional structure of the ligand and the protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose. mdpi.com
For analogues of this compound, docking studies could be performed against a range of protein targets, depending on the therapeutic area of interest. For example, analogues designed as antiviral agents have been docked into the active site of viral enzymes like thymidine (B127349) kinase. tdx.cat Similarly, derivatives have been investigated as potential inhibitors for targets such as the main protease of SARS-CoV-2. nih.gov
The results of these docking studies typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. This information is crucial for structure-activity relationship (SAR) studies.
Table 3: Example of a Computational Docking Analysis for an Analogue of this compound
| Protein Target | Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Viral Thymidine Kinase | Bicyclo[4.1.0]heptanyl-adenine | -8.5 | Tyr101, Arg176 | Hydrogen Bond |
| Viral Thymidine Kinase | Bicyclo[4.1.0]heptanyl-adenine | -8.5 | Leu50, Ile100 | Hydrophobic Interaction |
| COVID-19 Main Protease | Bicyclo[4.1.0]heptane Carboxyhydrazide | -6.5 | His41, Cys145 | Hydrogen Bond, Pi-Alkyl |
| MCHR1 Antagonist | Bicyclo[4.1.0]heptane derivative | Not specified | Not specified | Not specified |
Note: The data in this table is illustrative, based on findings for similar bicyclo[4.1.0]heptane derivatives, and serves to represent the output of a typical ligand-protein interaction modeling study.
These computational approaches provide deep insights into the molecular properties and potential biological functions of this compound and its analogues, guiding further experimental research and drug discovery efforts.
Advanced Derivatization and Functionalization Strategies
Selective Chemical Modifications of (2-Amino-2-bicyclo[4.1.0]heptanyl)methanol
The presence of two distinct nucleophilic centers, the amino group and the hydroxyl group, necessitates careful control of reaction conditions to achieve selective modification. The inherent difference in nucleophilicity—with the amino group generally being more reactive than the hydroxyl group—can be exploited for selective derivatization.
The primary amino group is a prime target for modifications that can introduce a wide array of substituents, significantly altering the molecule's properties.
Acylation: Selective N-acylation of amino alcohols is a well-established transformation. The reaction can be performed using various acylating agents such as acid chlorides, anhydrides, or activated esters. To prevent O-acylation, especially with highly reactive acylating agents, the reaction is typically carried out under controlled temperature conditions and often in the presence of a non-nucleophilic base. An alternative high-yield method for selective N-acylation involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then reacts selectively with the amino group. googleapis.comgoogle.com This approach is efficient even on an industrial scale. google.com
Alkylation: N-alkylation introduces alkyl groups, which can influence lipophilicity and steric profile. Direct alkylation with alkyl halides can lead to over-alkylation, yielding mixtures of secondary and tertiary amines. To achieve selective mono-alkylation, reductive amination with aldehydes or ketones is a common and effective strategy. Another approach for selective mono-N-alkylation of amino alcohols relies on the formation of a stable chelate with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine for a controlled reaction with an alkyl halide. organic-chemistry.org Catalytic methods using ruthenium or iron complexes also enable the direct N-alkylation of amino acids and their derivatives with alcohols, producing water as the only byproduct. nih.govnih.gov
| Modification Type | Reagent(s) | Product Type | Key Considerations |
| N-Acylation | Acyl Chloride (R-COCl) / Base | N-Acyl derivative (Amide) | High reactivity; may require low temperatures to avoid O-acylation. |
| Carboxylic Anhydride ((RCO)₂O) | N-Acyl derivative (Amide) | Generally milder than acyl chlorides. | |
| Organic Acid + Sulfonyl Chloride | N-Acyl derivative (Amide) | Forms a mixed anhydride intermediate for high selectivity. googleapis.com | |
| N-Alkylation | Alkyl Halide (R-X) / Base | N-Alkyl derivative (Secondary/Tertiary Amine) | Prone to over-alkylation; selectivity can be poor. |
| Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-Alkyl derivative (Secondary/Tertiary Amine) | Reductive amination; generally provides better control over the degree of alkylation. | |
| 9-BBN, Base, Alkyl Halide | Mono-N-Alkyl derivative | Chelation-controlled selective mono-alkylation. organic-chemistry.org |
Modification of the primary hydroxyl group typically requires that the more nucleophilic amino group be protected first. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are ideal for this purpose as they are stable under various reaction conditions and can be removed selectively.
Esterification: Once the amino group is protected, the hydroxyl group can be converted to an ester via reaction with an acyl chloride or a carboxylic acid. When using a carboxylic acid, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed to facilitate the reaction.
Etherification: The synthesis of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. google.com Iron-catalyzed methods have also been developed for the direct, selective etherification of alcohols. acs.org For amino alcohols specifically, a two-step process involving deprotonation with an alkali metal followed by alkylation can be used for selective O-alkylation. google.com
| Modification Type | Reagent(s) | Product Type | Key Considerations |
| O-Esterification | Acyl Chloride (R-COCl) / Base | O-Acyl derivative (Ester) | Requires prior N-protection (e.g., with Boc-anhydride). |
| Carboxylic Acid (R-COOH) + DCC/DMAP | O-Acyl derivative (Ester) | Standard coupling conditions; requires N-protection. | |
| O-Etherification | Strong Base (e.g., NaH) + Alkyl Halide (R-X) | O-Alkyl derivative (Ether) | Williamson ether synthesis; requires N-protection. google.com |
| Metal (e.g., Na, K) then Alkylating Agent | O-Alkyl derivative (Ether) | A process for selective etherification of amino alcohols. google.com |
Beyond derivatizing the existing amino and hydroxyl groups, new functionalities can be introduced onto the bicyclo[4.1.0]heptane skeleton. This can be achieved by synthesizing the core structure from already functionalized precursors or by direct functionalization. For instance, the cyclopropanation of a substituted cyclohexene (B86901) can install groups on the six-membered ring. A notable method involves the reaction of cyclohexene with chloroform (B151607) or other dihalomethanes to produce 7,7-dihalobicyclo[4.1.0]heptane derivatives. oc-praktikum.de These dihalo-substituted cyclopropanes can serve as precursors for further modifications. More advanced, though less commonly applied to this specific scaffold, are C–H activation/borylation reactions that can introduce boron-containing functional groups onto the carbocyclic frame, which are versatile handles for subsequent cross-coupling reactions. acs.org
Cross-Coupling Reactions on Bicyclo[4.1.0]heptane Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, or alkynyl groups onto the bicyclo[4.1.0]heptane framework. researchgate.net To utilize these reactions, a derivative of this compound bearing a halide (e.g., Br, I) or a triflate (OTf) group on the bicyclic core is required.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. wikipedia.org It is highly versatile and tolerant of a wide range of functional groups, making it suitable for complex molecules. A halogenated bicyclo[4.1.0]heptane derivative could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method would allow for the introduction of alkynyl moieties onto the bicyclic scaffold, which are valuable for further transformations or as structural elements in biologically active compounds. The reaction is typically carried out under mild conditions. researchgate.netwikipedia.orglucp.net
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. While less commonly reported for saturated bicyclic systems, it remains a potential strategy if an appropriate unsaturated derivative of the bicyclo[4.1.0]heptane core can be synthesized.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organohalide/Triflate + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)–C(sp³) or C(sp²)–C(sp²) |
| Sonogashira | Organohalide/Triflate + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(sp)–C(sp³) or C(sp)–C(sp²) |
| Heck | Organohalide/Triflate + Alkene | Pd catalyst + Base | C(sp²)–C(sp²) |
Chemo-Enzymatic Transformations and Biocatalysis
Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical methods for modifying chiral molecules like this compound. mdpi.comchemistryforsustainability.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Kinetic Resolution: Since this compound is chiral, separating its enantiomers is often necessary. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. lookchem.comresearchgate.net For example, in the presence of an acyl donor (like vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of the amino alcohol (at either the -NH₂ or -OH group), allowing the acylated product and the unreacted enantiomer to be separated. lookchem.comscielo.br This method can provide access to both enantiomers in high optical purity. lookchem.com
Biocatalytic Oxidation: The primary alcohol group can be selectively oxidized to an aldehyde or a carboxylic acid using oxidoreductase enzymes. nih.gov Alcohol dehydrogenases (ADHs) and alcohol oxidases (AlcOxs) are two main classes of enzymes used for this purpose. mdpi.comacsgcipr.org These enzymatic oxidations avoid the use of harsh heavy-metal oxidants and often proceed with high selectivity, preventing overoxidation, which can be a challenge in classical chemistry. nih.gov
| Transformation Type | Enzyme Class (Example) | Substrate Functional Group | Product |
| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic -OH or -NH₂ group | Enantiopure Acylated Derivative + Enantiopure Starting Material |
| Selective Oxidation | Alcohol Dehydrogenase (ADH) | Primary Hydroxyl (-CH₂OH) | Aldehyde (-CHO) |
| Selective Oxidation | Alcohol Oxidase (AlcOx) | Primary Hydroxyl (-CH₂OH) | Aldehyde or Carboxylic Acid (-COOH) |
Applications in Chemical Synthesis and Mechanistic Biology
(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol as a Chiral Building Block
The enantiomerically pure bicyclo[4.1.0]heptane core is a significant chiral building block in organic synthesis. Its stereochemically defined centers provide a foundation for controlling the three-dimensional arrangement of atoms in subsequent synthetic steps. This is crucial in the creation of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.
Asymmetry Transfer in Downstream Syntheses
The predefined stereochemistry of the bicyclo[4.1.0]heptane scaffold can be effectively transferred to new stereocenters during a synthetic sequence. This principle has been demonstrated in the synthesis of carbocyclic nucleoside analogues. nih.govacs.org Starting from an enantiomerically pure bicyclo[4.1.0]heptane alcohol, a series of stereocontrolled reactions, including diastereoselective allylic oxidations and hydroborations, allows for the construction of functionalized intermediates. nih.govacs.org The chirality of the initial bicycloheptane (B81988) framework directs the stereochemical outcome of these transformations, leading to the formation of products with multiple, well-defined chiral centers. For instance, the synthesis of pyrimidine (B1678525) and purine (B94841) nucleoside analogues built on this scaffold relies on the original chirality of the starting material to ensure the correct stereoisomer is produced. mdpi.comresearchgate.net
Construction of Complex Polycyclic Structures
The bicyclo[4.1.0]heptane ring system is not only a source of chirality but also a robust platform for the construction of more intricate polycyclic molecules. Its rigid structure can be elaborated upon to create diverse molecular architectures. A key strategy involves using the bicyclo[4.1.0]heptane derivative as a pivotal intermediate from which other rings can be fused or appended. tdx.cat For example, a common synthetic precursor is a ketone derivative of the bicyclo[4.1.0]heptane system, which can be prepared on a large scale. tdx.cat This ketone serves as a versatile handle for further chemical modifications. Ring-enlargement reactions of bicyclo[4.1.0]heptyl systems provide access to seven-membered rings, a common feature in many natural products. thieme-connect.de Furthermore, gold(I)-catalyzed intramolecular additions involving enynes that contain this bicyclic moiety can lead to the formation of complex bicyclo[4.1.0]hept-2-ene derivatives. acs.org
Design and Synthesis of Conformationally Restricted Analogues
The fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings in the bicyclo[4.1.0]heptane structure significantly limits the molecule's conformational flexibility. This inherent rigidity is a desirable trait in medicinal chemistry for designing analogues of biologically active molecules. By "locking" a molecule into a specific shape that mimics the bioactive conformation of a natural ligand, it is possible to enhance binding affinity and selectivity for a biological target, such as a receptor or enzyme. unife.it
This principle has been applied to the development of analogues for the neurotransmitter glutamate (B1630785). beilstein-journals.orgbohrium.com Conformationally restricted glutamate analogues incorporating cyclopropane rings have been synthesized to probe the requirements of glutamate receptors. nih.govnih.gov Similarly, the bicyclo[4.1.0]heptane scaffold has been central to the design and synthesis of a novel class of carbocyclic nucleoside analogues. nih.govacs.orgresearchgate.net In these compounds, the bicyclic core replaces the flexible sugar moiety of natural nucleosides, resulting in a conformationally locked structure. nih.gov The synthesis of these analogues often starts from 1,4-cyclohexanedione (B43130) and involves key steps like asymmetric transfer hydrogenation and diastereoselective cyclopropanation to build the rigid bicyclo[4.1.0]heptane core. mdpi.comsemanticscholar.org
| Analogue Type | Scaffold | Purpose | Reference |
|---|---|---|---|
| Glutamate/Glutamine Analogues | Phenylglycine-derived | Mimic restricted conformations of glutamic acid and glutamine for pharmacological studies. | beilstein-journals.org |
| 2-Amino-Adipic Acid Analogues | Cyclopropane | Act as selective agonists for metabotropic glutamate 2 receptors. | bohrium.com |
| Carbocyclic Nucleosides | Bicyclo[4.1.0]heptane | Create rigid mimics of natural nucleosides for antiviral research. | nih.govacs.org |
| (Carboxycyclopropyl)glycines | Cyclopropane | Investigate the interaction between glutamate conformation and receptor subtype activation. | nih.gov |
Probes for Enzymatic and Biological Mechanistic Studies
Derivatives of the bicyclo[4.1.0]heptane system, often referred to generally as norcaranes, are powerful mechanistic probes for studying enzyme-catalyzed reactions. Their unique chemical properties allow researchers to trap or detect transient intermediates, providing insight into complex reaction pathways.
Enzyme Active Site Investigations
By synthesizing a series of related analogues based on the bicyclo[4.1.0]heptane scaffold, it is possible to probe the structural and electronic requirements of an enzyme's active site. Nucleoside analogues built on this framework have been used to study the activity of Herpes Simplex Virus Type 1 (HSV-1) thymidine (B127349) kinase (TK). mdpi.comsemanticscholar.org Although initial molecular modeling suggested these compounds would be good substrates, they showed a lack of antiviral activity. mdpi.com Subsequent enzymatic assays revealed that while thymine- and guanine-containing analogues had an affinity for the viral enzyme, they were not substrates for the human equivalent, highlighting their selectivity. mdpi.comsemanticscholar.org This type of structure-activity relationship study helps to map the active site and understand the molecular basis for substrate recognition and enzyme selectivity.
Probing Radical Intermediates in Biological Systems
The cyclopropylcarbinyl group within the bicyclo[4.1.0]heptane structure is a well-established "radical clock". If a radical intermediate is formed on a carbon atom adjacent to the cyclopropane ring, the ring can undergo a rapid and characteristic ring-opening rearrangement. acs.orgucl.ac.uk The detection of these rearranged products provides strong evidence for the existence of a transient radical intermediate during a reaction. researchgate.net
Norcarane (B1199111) (bicyclo[4.1.0]heptane) has been extensively used as a mechanistic probe in oxidation reactions catalyzed by several iron-containing enzymes, such as cytochrome P450 and soluble methane (B114726) monooxygenase (sMMO). researchgate.netresearchgate.net The formation of rearranged products like (2-cyclohexenyl)methanol during these oxidations is indicative of a radical intermediate. researchgate.net However, studies have shown that these enzymatic reactions are complex, producing a multitude of products, including desaturated norcarenes, which can undergo further oxidation. researchgate.net This complicates the interpretation of results, but careful analysis of the product distribution, including rearranged alcohols, allows for the estimation of the lifetimes of radical intermediates in enzyme active sites. researchgate.netresearchgate.net
| Enzyme Class | Intermediate Probed | Key Observation | Reference |
|---|---|---|---|
| Cytochrome P450 | Radical and Cationic | Formation of rearranged products like (2-cyclohexenyl)methanol and 3-cycloheptenol suggests the presence of both radical and cationic intermediates. | researchgate.net |
| Soluble Methane Monooxygenase (sMMO) | Radical | Detection of rearranged products points to a radical-based hydroxylation mechanism. | researchgate.net |
| Various Iron-Containing Enzymes | Radical | In addition to hydroxylation, desaturase reactions form norcarenes, complicating product analysis. | researchgate.net |
| Dioxirane (B86890) Oxidations (Biomimetic) | Radical and Cationic | Product distribution helps rationalize mechanisms involving hydrogen atom transfer (HAT) followed by radical or cationic pathways. | acs.org |
Ligand-Protein Interaction Studies
The bicyclo[4.1.0]heptane framework, a core component of this compound, serves as a conformationally restricted scaffold used to study and modulate ligand-protein interactions. The rigid, three-dimensional structure allows for the precise positioning of functional groups into the binding pockets of proteins. Research has primarily focused on derivatives of this scaffold, particularly carbocyclic nucleoside analogues, to probe the active sites of viral enzymes.
In one such study, nucleoside analogues built on a 5′-hydroxymethylbicyclo[4.1.0]heptanyl scaffold were designed as potential antiherpetic agents based on molecular modeling of the Herpes Simplex Virus type 1 (HSV-1) thymidine kinase (TK) active site. mdpi.com The core scaffold was intended to mimic the deoxyribose sugar of natural nucleosides but in a conformationally locked state. This rigidity is hypothesized to influence the binding affinity and selectivity for the target enzyme. researchgate.net However, enzymatic assays revealed that these specific functionalized analogues did not exhibit significant antiviral activity at subtoxic concentrations, suggesting they may fail to act as suitable substrates for the crucial first phosphorylation step mediated by HSV-1 TK. mdpi.com
Further studies on a broader family of these derivatives, incorporating various natural nucleobases and functionalized 1,2,3-triazoles, were conducted to test for a wider range of antiviral activities. researchgate.netnih.gov The results from these screenings provide insight into the structural requirements for protein interaction.
Table 1: Antiviral Activity Screening of Bicyclo[4.1.0]heptane Nucleoside Analogues
| Compound Class | Target Virus | Activity Level | Reference |
|---|---|---|---|
| Nucleoside Analogues (Thymine, Guanine) | Herpes Simplex Virus-1 (HSV-1) | Not significant at ~250 µM | mdpi.com |
| 1,2,3-Triazole Derivative 3d | Coxsackie B4 Virus | Moderate | researchgate.net |
While high-affinity interactions were not observed for most of the tested viruses, the moderate activity of a triazole-containing derivative against the Coxsackie B4 virus indicates that the bicyclo[4.1.0]heptane scaffold can successfully present functionalities for productive interaction with specific viral proteins. researchgate.net These studies underscore the utility of the scaffold in exploring the chemical space of enzyme binding sites, where the fixed conformation helps to dissect the structural and electronic features necessary for molecular recognition.
Scaffold for the Development of Advanced Chemical Tools
The this compound structure is a valuable scaffold for creating advanced chemical tools due to the unique physicochemical properties imparted by its fused-cyclopropane ring system. nih.gov In medicinal chemistry, there is a continuous effort to design molecules that move beyond flat, two-dimensional structures to better interact with the complex three-dimensional surfaces of biological targets. dntb.gov.ua The bicyclo[4.1.0]heptane core provides inherent three-dimensionality, structural novelty, and conformational rigidity, which are highly desirable attributes in a molecular scaffold. nih.govunife.it
The primary application of this scaffold has been in the synthesis of enantiomerically pure carbocyclic nucleoside analogues. researchgate.netacs.org In this context, the bicyclo[4.1.0]heptane moiety acts as a metabolically stable surrogate for the furanose ring of natural nucleosides. nih.gov The fusion of the cyclopropane ring to the cyclohexane chair restricts its conformational flexibility. This "locked" conformation can lead to several advantages in drug design:
Reduced Entropy Loss upon Binding: A rigid molecule does not need to "freeze" into a specific conformation to bind to its target, which can be entropically favorable and potentially increase binding affinity.
Improved Selectivity: The precise spatial orientation of substituents on the rigid scaffold can be tailored to fit a specific target protein, reducing off-target effects. nih.govdntb.gov.ua
Enhanced Metabolic Stability: The carbocyclic nature of the scaffold prevents enzymatic cleavage of a glycosidic bond, a common metabolic pathway for natural nucleosides, thus increasing the compound's biological half-life. nih.gov
The synthesis of these advanced tools begins with a functionalized bicyclo[4.1.0]heptane alcohol, which serves as a versatile starting material. nih.govacs.org Through stereoselective synthetic routes, key intermediates such as bicyclo[4.1.0]heptyl azides are prepared. These intermediates allow for the modular construction of diverse derivatives, including those with natural nucleobases (like guanine (B1146940) and thymine) or with synthetically versatile groups like 1,2,3-triazoles via cycloaddition reactions. researchgate.netnih.gov The development of these synthetic methodologies enables the creation of a wide variety of stereochemically defined analogues, facilitating in-depth studies of structure-activity relationships. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
